6-hydroxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
6-hydroxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
While the specific mechanism of action for “6-hydroxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide” is not detailed in the available resources, pyrimidines in general are known to exhibit a range of pharmacological effects . They can inhibit the expression and activities of certain vital inflammatory mediators .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloropyridine-3-carbonitrile, a series of reactions involving nucleophilic substitution, cyclization, and functional group transformations can yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds feature two fused pyrimidine rings and share some structural similarities with 6-hydroxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide.
Pyridopyrimidines: These compounds have a fused pyridine and pyrimidine ring system, similar to the target compound.
Uniqueness
What sets this compound apart is the presence of both hydroxyl and carboxamide functional groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile molecule for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
6-oxo-N-(pyridin-4-ylmethyl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10-5-9(14-7-15-10)11(17)13-6-8-1-3-12-4-2-8/h1-5,7H,6H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDBWYHGVKKNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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